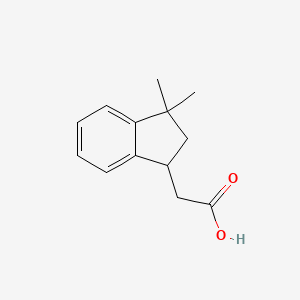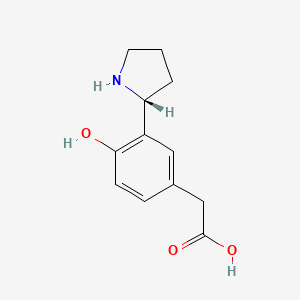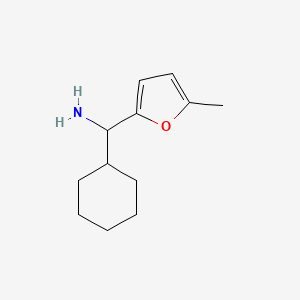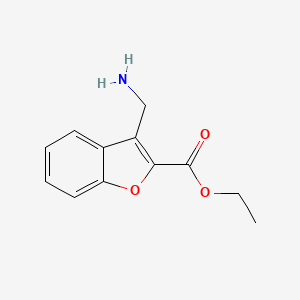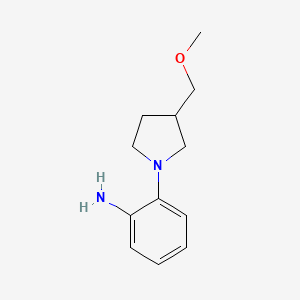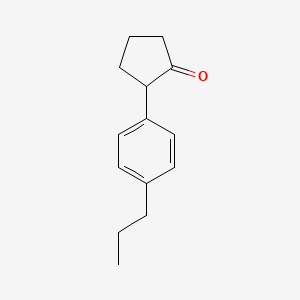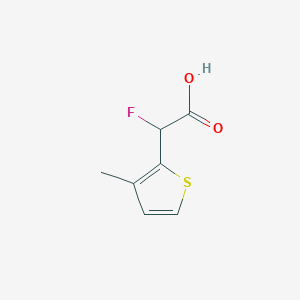
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid is an organic compound that belongs to the class of fluorinated acetic acids. This compound features a fluorine atom and a thiophene ring, which is a sulfur-containing heterocycle. The presence of the fluorine atom and the thiophene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid typically involves the introduction of a fluorine atom into the acetic acid framework and the incorporation of a thiophene ring. One common method is the fluorination of a suitable precursor, such as 2-(3-methylthiophen-2-yl)acetic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its overall bioactivity.
相似化合物的比较
Similar Compounds
2-Fluoro-2-phenylacetic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
2-Fluoro-2-(2-methylthiophen-3-yl)acetic acid: A positional isomer with the fluorine atom at a different position on the thiophene ring.
2-(3-methylthiophen-2-yl)acetic acid: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.
Uniqueness
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid is unique due to the combination of a fluorine atom and a thiophene ring, which imparts distinct chemical reactivity and potential biological activity. The presence of fluorine can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug development and other applications.
属性
分子式 |
C7H7FO2S |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
2-fluoro-2-(3-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FO2S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,1H3,(H,9,10) |
InChI 键 |
HOLDDIZWHODJGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C(C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)
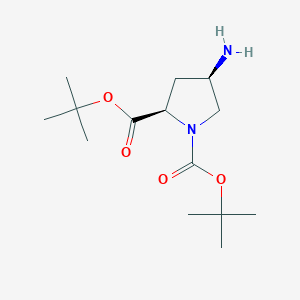
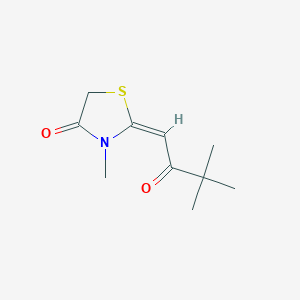
![{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B13324839.png)
